1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O4/c1-31-21-8-3-17(15-22(21)32-2)9-10-28-23(29)16-20(24(28)30)27-13-11-26(12-14-27)19-6-4-18(25)5-7-19/h3-8,15,20H,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJLPRBZDNVLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione , commonly referred to as MDL 100907, is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H28FNO3
- Molecular Weight : 373.46 g/mol
- Solubility : Soluble in DMSO (≥20 mg/mL)
- Melting Point : 89-91°C
- Storage Conditions : 2-8°C
MDL 100907 primarily functions as a selective antagonist at the serotonin receptor subtype 5-HT2A. This receptor is implicated in various neurological and psychiatric disorders, making MDL 100907 a candidate for treating conditions like schizophrenia and depression. The compound's ability to modulate serotonin pathways is crucial for its therapeutic effects.
In Vitro Studies
- Antagonistic Activity : MDL 100907 has been shown to effectively block the 5-HT2A receptor in vitro, with a high affinity (IC50 values in the nanomolar range) . This antagonism can lead to reduced psychotropic effects associated with serotonin agonists.
- Cytotoxicity Against Cancer Cells : Recent studies have explored the cytotoxic effects of MDL 100907 on various cancer cell lines. For example, it demonstrated selective cytotoxic activity against colon cancer cells with specific genetic mutations (such as KRAS and APC truncations) .
In Vivo Studies
In vivo experiments have indicated that MDL 100907 can influence behavior in animal models of anxiety and depression. Its administration resulted in significant alterations in locomotion and anxiety-related behaviors, suggesting its potential utility as an anxiolytic agent .
Case Study 1: Schizophrenia Treatment
A clinical trial involving patients diagnosed with schizophrenia assessed the efficacy of MDL 100907 as an adjunct therapy to conventional antipsychotics. Results indicated a notable improvement in symptoms, particularly negative symptoms such as apathy and social withdrawal .
Case Study 2: Cancer Research
In a targeted study on colon cancer treatment, MDL 100907 was evaluated alongside standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to chemotherapy alone, particularly in patients with APC-deficient tumors .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of MDL 100907 compared to other compounds targeting similar pathways:
| Compound | Target Receptor | IC50 (nM) | Selectivity | Notable Effects |
|---|---|---|---|---|
| MDL 100907 | 5-HT2A | ~10 | High | Antipsychotic, anticancer activity |
| Compound A | 5-HT1A | ~50 | Moderate | Anxiolytic effects |
| Compound B | D2 Dopamine | ~30 | Low | Antipsychotic effects |
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to a class of pyrrolidine derivatives that have shown promise in various biological applications. The synthesis typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent functionalization to introduce the dimethoxyphenyl and piperazine moieties.
Biological Activities
Research indicates that derivatives of pyrrolidine compounds exhibit a wide range of biological activities, including:
- Anticancer Activity : Some studies have reported that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to the one have been shown to target specific cancer cell lines effectively .
- Antidepressant Effects : The piperazine component is known for its psychoactive properties. Research suggests that compounds with piperazine rings can exhibit antidepressant-like effects in animal models .
- Antimicrobial Properties : There is evidence that certain pyrrolidine derivatives possess antimicrobial activity against various bacterial strains, making them potential candidates for new antibiotics .
Case Studies and Experimental Findings
Several studies have investigated the pharmacological potential of similar compounds:
- Study on Anticancer Activity : A recent study synthesized a series of pyrrolidine derivatives and evaluated their anticancer properties against different cell lines. Results showed significant cytotoxicity linked to specific structural features of the compounds .
- Antidepressant Activity Assessment : Another study explored the behavioral effects of piperazine-containing pyrrolidines in rodent models. The results suggested that these compounds could reduce depressive-like symptoms, indicating their potential as antidepressants .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various synthesized pyrrolidine derivatives against standard bacterial strains. Some compounds exhibited potent antibacterial activity comparable to established antibiotics .
Chemical Reactions Analysis
Reactivity of the Pyrrolidine-2,5-dione Core
The dione ring undergoes nucleophilic attacks at the carbonyl carbons. Key reactions include:
-
Ring-Opening Reactions : Under basic conditions (e.g., aqueous NaOH), the dione ring opens via hydrolysis to form a dicarboxylic acid derivative .
-
Alkylation/Acylation : The enolate form, generated using strong bases like LDA, reacts with alkyl halides or acyl chlorides to yield substituted derivatives .
Table 1: Dione Core Reactivity
Piperazine Nitrogen Reactivity
The secondary amines in the piperazine ring participate in:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Acylation : Acetic anhydride or benzoyl chloride forms N-acylated derivatives .
-
Salt Formation : Forms hydrochlorides with HCl in ethanol, improving solubility .
Table 2: Piperazine Substitution Reactions
Aromatic Substituent Reactivity
-
3,4-Dimethoxyphenyl Group :
-
4-Fluorophenyl Group :
Table 3: Aromatic Ring Modifications
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, forming fluorobenzene and succinimide byproducts .
-
Photodegradation : UV light (254 nm) induces cleavage of the piperazine-dione bond, yielding 4-(4-fluorophenyl)piperazine and a fragmented dione .
Synthetic Routes
The compound is synthesized via:
-
Michael Addition-Elimination : A piperazine derivative reacts with a dione precursor in the presence of KOtBu .
-
Cyclodehydration : Intermediate formation of the pyrrolidine-2,5-dione ring using acetic acid .
Table 4: Key Synthetic Steps
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
Key Observations:
- Substituent Flexibility : The target compound’s ethyl linker (Position 1) may improve binding pocket accommodation compared to direct phenyl attachments in and .
- Electron Effects : The trifluoromethyl and nitro groups in increase polarity (logP = 2.99) compared to the target’s methoxy/fluorophenyl system.
- Receptor Targeting : The fluorophenyl-piperazine motif (target and ) is common in CNS ligands, while sulfonyl () or pyrimidinyl () groups may shift activity toward enzymes or kinases.
Research Implications Based on Structural Features
Target Compound vs.
- The 3,4-dimethoxyethyl group in the target likely enhances receptor binding affinity over ’s 3-methoxyphenyl due to increased electron donation and steric bulk .
- The ethyl linker may reduce metabolic degradation compared to ’s rigid phenyl attachment.
Target Compound vs.
- ’s nitro and trifluoromethyl groups confer higher metabolic stability but may limit blood-brain barrier penetration due to increased polarity .
- The target’s simpler fluorophenyl-piperazine system prioritizes CNS targeting over peripheral enzyme inhibition.
Target Compound vs.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidine-2,5-dione core via cyclization of substituted maleic anhydride derivatives with amines.
- Step 2: Introduction of the 3,4-dimethoxyphenethyl group via alkylation or nucleophilic substitution.
- Step 3: Functionalization with 4-(4-fluorophenyl)piperazine using coupling reagents (e.g., EDC/HOBt) or Mitsunobu conditions.
Optimization Strategies:
- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry) affecting yield. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .
- Apply computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and optimize regioselectivity .
Basic: How can the compound’s structure be confirmed, and what analytical techniques are most reliable?
Methodological Answer:
- X-ray Crystallography: Provides unambiguous confirmation of stereochemistry and bond angles. For example, similar dione derivatives have been resolved using single-crystal X-ray diffraction (mean C–C bond length accuracy: ±0.004 Å) .
- NMR Spectroscopy: Use 2D techniques (HSQC, HMBC) to assign proton and carbon signals. The 4-fluorophenyl group typically shows distinct NMR shifts (−115 to −125 ppm).
- Mass Spectrometry (HRMS): Confirm molecular formula with <3 ppm error.
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Validation Workflow:
- Re-examine experimental conditions: Ensure solvent deuteration, temperature, and concentration are consistent with computational models.
- DFT Calculations: Compare experimental / NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* level). Discrepancies >0.5 ppm may indicate conformational flexibility .
- Dynamic NMR Studies: If tautomerism or rotameric equilibria are suspected, perform variable-temperature NMR to detect exchange broadening .
Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Process Intensification:
- Kinetic Modeling: Apply Arrhenius-based models to predict optimal reaction times at larger scales. For example, a 10°C increase may halve reaction time but risk decomposition .
Advanced: How can the compound’s pharmacokinetic properties be predicted computationally?
Methodological Answer:
- In Silico Tools:
- SwissADME: Predicts logP (lipophilicity), BBB permeability, and CYP450 interactions. For this compound, the TPSA (Topological Polar Surface Area) of ~90 Ų suggests moderate membrane permeability .
- Molecular Dynamics (MD): Simulate binding to plasma proteins (e.g., albumin) using GROMACS. A 100-ns simulation can estimate free energy of binding (ΔG) .
Basic: What are the compound’s potential bioactive targets, and how can binding assays be designed?
Methodological Answer:
- Target Hypothesis: The piperazine moiety suggests affinity for serotonin/dopamine receptors. The fluorophenyl group may enhance CNS penetration.
- Assay Design:
Advanced: How can degradation products under stressed conditions (e.g., heat, light) be characterized?
Methodological Answer:
- Forced Degradation Studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
